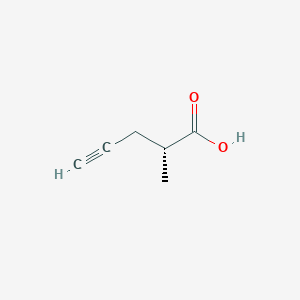

(R)-2-Methyl-4-pentyneoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

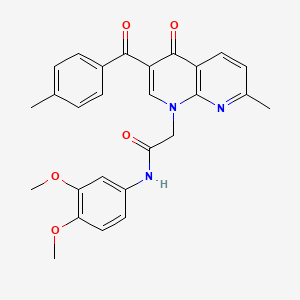

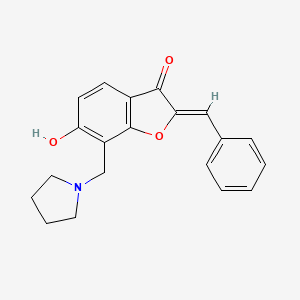

The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, “®-2-Methyl-4-pentyneoic acid” suggests that this compound is a carboxylic acid with a pentyl chain, which has a methyl group on the second carbon atom .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could involve acid-base reactions, redox reactions, or other types of chemical reactions .Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Neuropharmacological Properties :

- R-PE-4-yn-VPA has been investigated for its effects on learning and memory. It was found to improve short-term memory in experiments, suggesting potential neuropharmacological applications (Gotfryd et al., 2007).

Synthesis and Chemical Applications :

- The compound has been involved in studies related to the synthesis of other complex organic compounds. For example, it was used in the synthesis of (R)(S)(E)-3,7-Dimethyl-2-octene-1,8-dioc Acid, a component of the Azuki Bean Weevil's pheromone (Fontana et al., 1993).

- Additionally, (R)-2-Methyl-4-pentyneoic acid is relevant in the field of organometallic chemistry, particularly in reactions involving rhodium(I) and iridium(I) complexes (Field et al., 2005).

Herbicidal Research :

- Research has been conducted on the herbicidal activity of compounds structurally related to (R)-2-Methyl-4-pentyneoic acid. The studies explored the activity of various optically active compounds in this category (Brown, 1990).

Catalytic Applications in Synthesis :

- The compound has been used in catalytic processes such as the Ruthenium-Catalyzed Alder Ene Type Reactions, demonstrating its utility in complex organic synthesis procedures (Trost et al., 1998).

Apoptosis Induction in Cancer Research :

- Studies have shown that (R)-2-Methyl-4-pentyneoic acid and its enantiomers can induce apoptosis in cancer cells, suggesting potential applications in oncology and cancer treatment research (Ivanova et al., 2013).

Polymer Nanocomposites :

- Research has also been conducted on the use of (R)-2-Methyl-4-pentyneoic acid derivatives in polymer nanocomposites, highlighting its relevance in material science and engineering (Merkel et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-methylpent-4-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUIMCXQOKXTL-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-methylpent-4-ynoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)

![2-Chloro-1-[3-(3-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2367446.png)

![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)

![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2367451.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2367455.png)

![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)

![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)